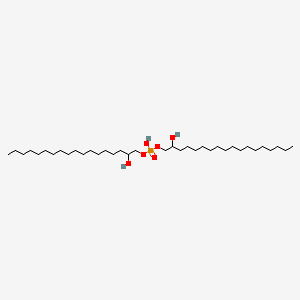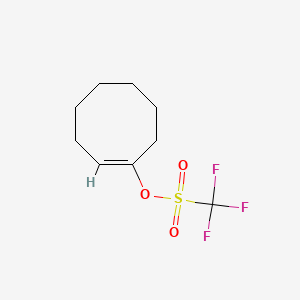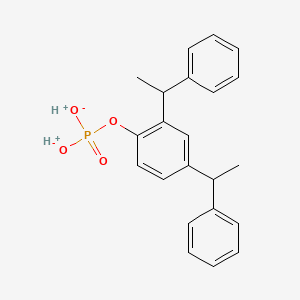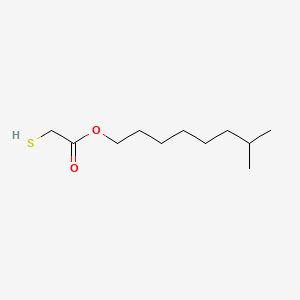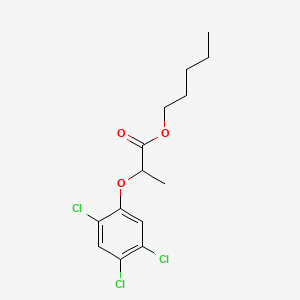
Pentyl 2-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C14H17Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a pentyl ester group attached to a 2-(2,4,5-trichlorophenoxy)propionic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2SO4Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2-(2,4,5-trichlorophenoxy)propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Pentyl 2-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research, including:
Agriculture: It is used as a herbicide to control broadleaf weeds in various crops.
Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of Pentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
Pentyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which can influence its solubility, stability, and overall effectiveness as a herbicide. The presence of the pentyl group can also affect its interaction with biological targets and its environmental persistence.
Propiedades
Número CAS |
84162-64-1 |
|---|---|
Fórmula molecular |
C14H17Cl3O3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
pentyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C14H17Cl3O3/c1-3-4-5-6-19-14(18)9(2)20-13-8-11(16)10(15)7-12(13)17/h7-9H,3-6H2,1-2H3 |
Clave InChI |
SZBKTVIRGPPGAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


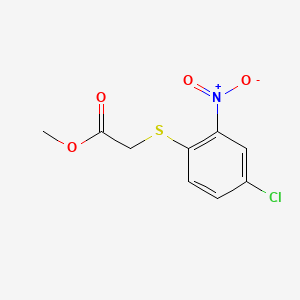

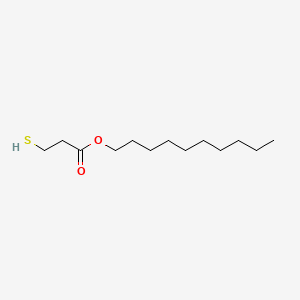
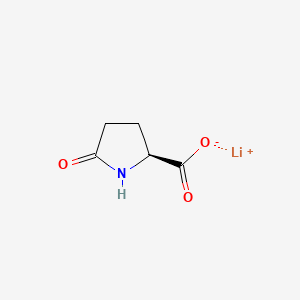
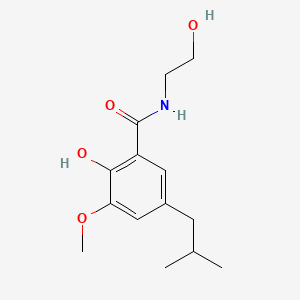


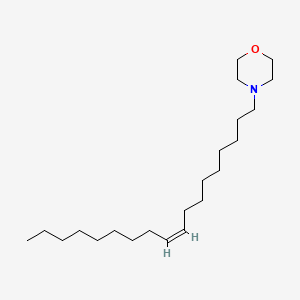
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
